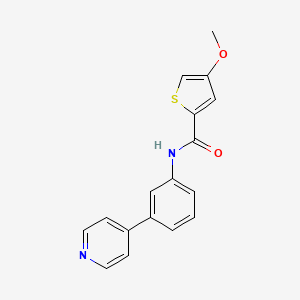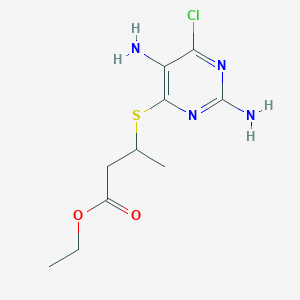
4-methoxy-N-(3-pyridin-4-ylphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(3-pyridin-4-ylphenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-pyridin-4-ylphenyl)thiophene-2-carboxamide involves the inhibition of various enzymes such as HDAC and FAAH. HDAC inhibitors have been shown to have potential applications in the treatment of cancer, while FAAH inhibitors have been shown to have potential applications in the treatment of pain and inflammation.
Biochemical and Physiological Effects:
4-methoxy-N-(3-pyridin-4-ylphenyl)thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects such as inhibition of HDAC and FAAH enzymes, induction of apoptosis in cancer cells, and reduction of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-N-(3-pyridin-4-ylphenyl)thiophene-2-carboxamide in lab experiments is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the study of 4-methoxy-N-(3-pyridin-4-ylphenyl)thiophene-2-carboxamide. One of the potential applications is in the development of new drugs for the treatment of cancer, Alzheimer's disease, and pain. Another potential direction is in the study of its properties as a material for various applications such as electronics and sensors. Additionally, further research is needed to investigate its potential toxicity and safety for use in humans.
Conclusion:
In conclusion, 4-methoxy-N-(3-pyridin-4-ylphenyl)thiophene-2-carboxamide is a valuable compound for scientific research due to its unique properties and potential applications in various fields. Its potent inhibitory activity against various enzymes makes it a valuable tool for studying various biological processes. However, its potential toxicity requires careful handling and monitoring. Further research is needed to investigate its potential applications and safety for use in humans.
Synthesis Methods
The synthesis of 4-methoxy-N-(3-pyridin-4-ylphenyl)thiophene-2-carboxamide involves the reaction of 3-pyridin-4-ylbenzaldehyde with 4-methoxythiophene-2-carboxylic acid hydrazide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
4-methoxy-N-(3-pyridin-4-ylphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and materials science. It has been found to exhibit potent inhibitory activity against various enzymes such as HDAC and FAAH, which are involved in various biological processes. It has also been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and pain.
properties
IUPAC Name |
4-methoxy-N-(3-pyridin-4-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-15-10-16(22-11-15)17(20)19-14-4-2-3-13(9-14)12-5-7-18-8-6-12/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRHUZBHUUCEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1)C(=O)NC2=CC=CC(=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-pyridin-4-ylphenyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloro-5-piperidin-1-ylsulfonylphenyl)-[2-(oxan-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7433696.png)
![N-[[1-[4-(fluoromethyl)benzoyl]-5-methylpyrrolidin-3-yl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7433698.png)

![methyl 4-[1-(4-phenyl-1,3-thiazol-2-yl)ethylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7433708.png)
![[4-[[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]methyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B7433711.png)
![2-[(5-Bromo-2-methoxyphenyl)methyl]-3-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7433716.png)

![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)
![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)
![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)
![6-chloro-4-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433778.png)

![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)